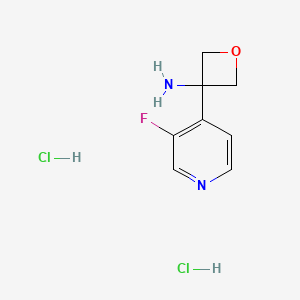
3-(3-Fluoropyridin-4-yl)oxetan-3-aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluoropyridin-4-yl)oxetan-3-aminedihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O It is a derivative of oxetane and pyridine, featuring a fluorine atom on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoropyridin-4-yl)oxetan-3-aminedihydrochloride typically involves the reaction of 3-fluoropyridine with oxetan-3-amine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt. The process involves multiple steps, including the formation of intermediates and purification stages to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Fluoropyridin-4-yl)oxetan-3-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can modify the functional groups on the pyridine ring.
Substitution: Halogen substitution reactions can occur, particularly involving the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst presence .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as N-oxides, reduced amines, and halogen-substituted pyridines
Wissenschaftliche Forschungsanwendungen
3-(3-Fluoropyridin-4-yl)oxetan-3-aminedihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 3-(3-Fluoropyridin-4-yl)oxetan-3-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making the compound a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoropyridine: A simpler analog with similar reactivity but lacking the oxetane ring.
(3-Fluoropyridin-4-yl)methanol: Contains a hydroxyl group instead of the oxetane ring.
3-(Pyridin-3-yl)oxetan-3-amine: Similar structure but without the fluorine atom
Uniqueness
3-(3-Fluoropyridin-4-yl)oxetan-3-aminedihydrochloride is unique due to the presence of both the fluorine atom and the oxetane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H11Cl2FN2O |
|---|---|
Molekulargewicht |
241.09 g/mol |
IUPAC-Name |
3-(3-fluoropyridin-4-yl)oxetan-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H9FN2O.2ClH/c9-7-3-11-2-1-6(7)8(10)4-12-5-8;;/h1-3H,4-5,10H2;2*1H |
InChI-Schlüssel |
MRZZJHFQOMDWHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(C2=C(C=NC=C2)F)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Methylamino)pyrrolidin-1-yl]ethan-1-onedihydrochloride](/img/structure/B13550124.png)
![Potassium trifluoro(5-oxaspiro[2.4]heptan-1-YL)borate](/img/structure/B13550135.png)

